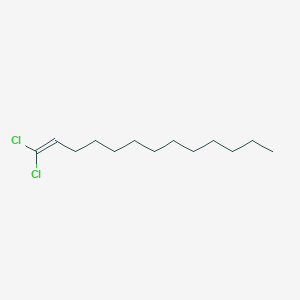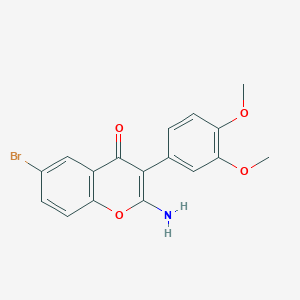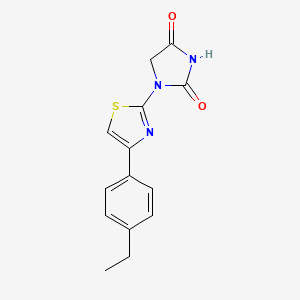
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a heterocyclic compound that features a unique structure incorporating both chlorine and arsenic atoms within a benzodioxarsepine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a chlorinated benzene derivative, which undergoes nucleophilic substitution to introduce the arsenic-containing moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups such as methoxy or cyano groups.
Scientific Research Applications
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved might include signal transduction or metabolic pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A benzodiazepine with a similar core structure but different substituents.
Indazole: Another heterocyclic compound with a nitrogen-containing ring.
Imidazole: A five-membered ring containing nitrogen atoms, known for its broad range of biological activities.
Uniqueness
3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine is unique due to the presence of both chlorine and arsenic atoms within its structure This combination imparts distinct chemical and biological properties that are not observed in similar compounds
Properties
CAS No. |
82674-21-3 |
|---|---|
Molecular Formula |
C8H8AsClO2 |
Molecular Weight |
246.52 g/mol |
IUPAC Name |
3-chloro-1,5-dihydro-2,4,3-benzodioxarsepine |
InChI |
InChI=1S/C8H8AsClO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2 |
InChI Key |
JCPTVHOUNQEMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CO[As](O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



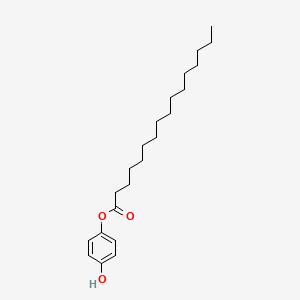
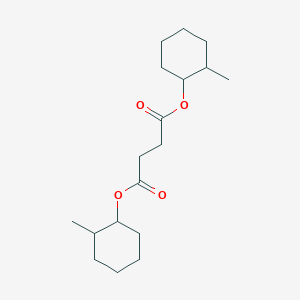
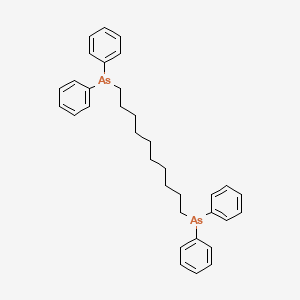

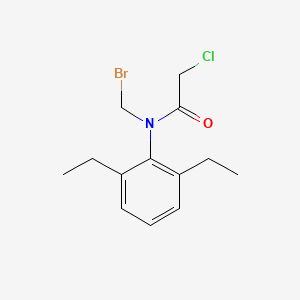
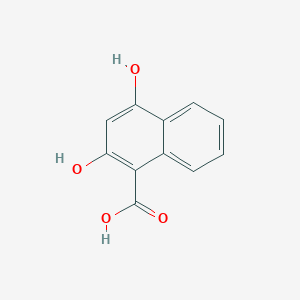
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
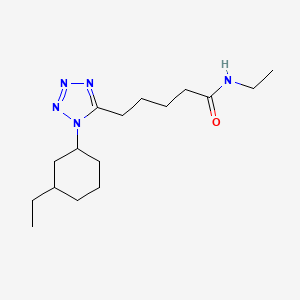
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
